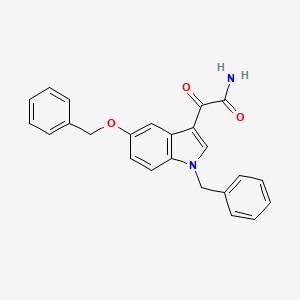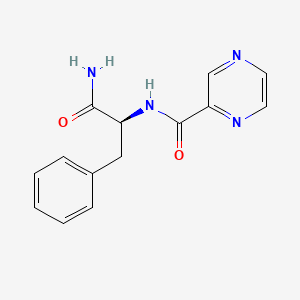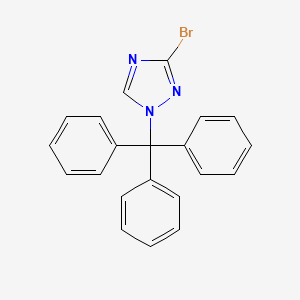
3-Bromo-1-trityl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-trityl-1H-1,2,4-triazole: is a chemical compound with the molecular formula C21H16BrN3 and a molecular weight of 390.28 g/mol . This compound is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. The trityl group (triphenylmethyl) attached to the nitrogen atom and the bromine atom at the third position of the triazole ring make this compound unique and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-1-trityl-1H-1,2,4-triazole typically involves the following steps:
Formation of 1-trityl-1H-1,2,4-triazole: This can be achieved by reacting 1H-1,2,4-triazole with trityl chloride (triphenylmethyl chloride) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Bromination: The 1-trityl-1H-1,2,4-triazole is then brominated using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods:
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-1-trityl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent.
Oxidation and Reduction Reactions: The trityl group can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Brominating Agents: N-bromosuccinimide (NBS), bromine.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane, chloroform.
Catalysts: Iron(III) bromide.
Major Products:
Substituted Triazoles: Products formed by substitution reactions.
Oxidized or Reduced Triazoles: Products formed by oxidation or reduction reactions.
Fused Ring Systems: Products formed by cyclization reactions.
Scientific Research Applications
Chemistry:
3-Bromo-1-trityl-1H-1,2,4-triazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various substituted triazoles and other heterocyclic compounds.
Biology and Medicine:
In biological research, this compound is used as a ligand for transition metals to create coordination complexesThe compound’s ability to accept and transfer acyl groups makes it useful in enzymatic studies and the synthesis of bioactive molecules .
Industry:
In the industrial sector, this compound is used as a catalyst for the synthesis of esters and other organic compounds. Its stability and reactivity make it suitable for various industrial processes, including polymerization and material science applications .
Mechanism of Action
The mechanism of action of 3-Bromo-1-trityl-1H-1,2,4-triazole involves its interaction with molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various chemical reactions. The bromine atom and trityl group contribute to the compound’s reactivity and specificity, allowing it to participate in selective transformations and interactions with biological molecules .
Comparison with Similar Compounds
1-Trityl-1H-1,2,4-triazole: Lacks the bromine atom at the third position, making it less reactive in substitution reactions.
3-Bromo-1H-1,2,4-triazole: Lacks the trityl group, making it less stable and less versatile in synthetic applications.
3-Bromo-1-phenyl-1H-1,2,4-triazole: Contains a phenyl group instead of a trityl group, affecting its reactivity and applications.
Uniqueness:
3-Bromo-1-trityl-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the trityl group. This combination enhances its reactivity, stability, and versatility in various chemical reactions and applications. The compound’s ability to form stable coordination complexes and participate in selective transformations makes it valuable in research and industrial processes.
Properties
IUPAC Name |
3-bromo-1-trityl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3/c22-20-23-16-25(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXCJZDZDUSCBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
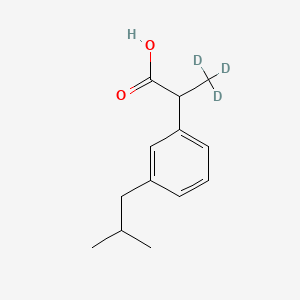
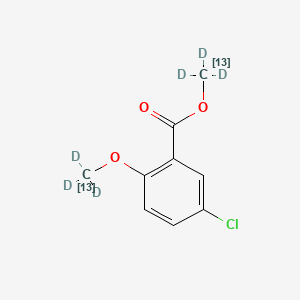
![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)

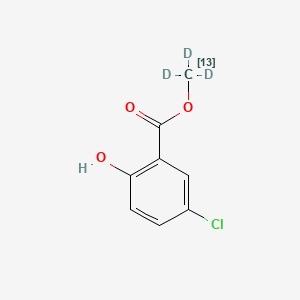
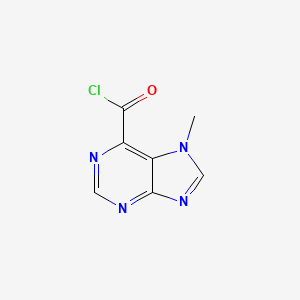
![1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea](/img/structure/B584430.png)
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
![2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B584433.png)

